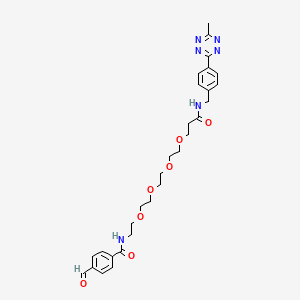

Methyltetrazine-PEG4-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36N6O7 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

4-formyl-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C29H36N6O7/c1-22-32-34-28(35-33-22)25-6-2-23(3-7-25)20-31-27(37)10-12-39-14-16-41-18-19-42-17-15-40-13-11-30-29(38)26-8-4-24(21-36)5-9-26/h2-9,21H,10-20H2,1H3,(H,30,38)(H,31,37) |

InChI Key |

AIEXSBMLTZDYSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Methyltetrazine-PEG4-aldehyde Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-aldehyde, detailing its chemical structure, dual-mode mechanism of action, and applications in bioconjugation. The information herein is intended to equip researchers with the foundational knowledge required for the successful implementation of this versatile molecule in their experimental workflows, from targeted drug delivery to advanced molecular imaging.

Core Structure and Functional Components

This compound is a powerful crosslinker comprised of three essential components:

-

Methyltetrazine (Me-Tz) : This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group. It participates in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. The methyl group provides a balance of high reactivity and enhanced stability in aqueous environments compared to unsubstituted tetrazines[1][2].

-

Polyethylene (B3416737) Glycol (PEG4) : The four-unit polyethylene glycol chain acts as a hydrophilic spacer. This feature increases the water solubility of the molecule and the resulting conjugate, minimizes steric hindrance between the conjugated molecules, and can reduce aggregation of labeled proteins[3][4][5].

-

Aldehyde Group : This functional group provides a versatile handle for the covalent attachment to molecules containing primary amines, hydrazides, or oxyamines through the formation of a Schiff base or oxime/hydrazone linkage[3][6].

This dual functionality allows for a two-step sequential or orthogonal conjugation strategy, making it a valuable tool in the precise assembly of complex biomolecular constructs[3].

Mechanism of Action: A Dual-Mode Reactivity

The utility of this compound lies in its two distinct and chemically orthogonal reaction mechanisms.

The primary and most notable mechanism is the IEDDA reaction, a cornerstone of bioorthogonal click chemistry[7][8]. This reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative[4][7][9].

The process is a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion[1][10]. This reaction is renowned for its biocompatibility, proceeding rapidly under mild, catalyst-free conditions, and its high specificity, showing no cross-reactivity with other biological functional groups[2][4][10].

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. medium.com [medium.com]

- 6. Tetrazine-PEG4-aldehyde | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 10. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Reaction of Methyltetrazine-PEG4-aldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between Methyltetrazine-PEG4-aldehyde and primary amines. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures for applications ranging from targeted drug delivery and advanced imaging to the development of novel diagnostics.

This compound possesses two key reactive functionalities: a methyltetrazine moiety for bioorthogonal "click" chemistry and an aldehyde group for covalent linkage to primary amines.[1] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, facilitating efficient conjugation in biological systems.[1]

Reaction Mechanisms with Primary Amines

The aldehyde group of this compound reacts with primary amines through two primary, well-established pathways: Schiff base formation and reductive amination. The choice between these pathways dictates the stability and reversibility of the resulting linkage.

Schiff Base Formation

The initial reaction between the aldehyde and a primary amine is a condensation reaction that forms a Schiff base, characterized by a carbon-nitrogen double bond (imine). This reaction is reversible and involves the elimination of a water molecule.[2][3]

The formation of a Schiff base is a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then dehydrated, typically under mildly acidic conditions, to form the stable imine.

The stability of the resulting imine bond is influenced by several factors, including the electronic and steric properties of the amine and aldehyde, as well as the pH of the reaction medium. While aromatic aldehydes tend to form more stable Schiff bases, those formed from aliphatic aldehydes can be susceptible to hydrolysis.

Reductive Amination

To form a more stable and irreversible linkage, the Schiff base intermediate can be reduced in situ to a secondary amine. This two-step, one-pot process is known as reductive amination.[2][3]

The process involves:

-

Schiff Base Formation: As described above, the aldehyde and primary amine react to form an imine.

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond to a stable secondary amine linkage.[2][3] Sodium cyanoborohydride is a preferred reagent as it is stable at neutral pH and selectively reduces the protonated Schiff base without significantly reducing the starting aldehyde.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with primary amines is not extensively published, data from analogous reactions with other PEG-aldehyde linkers provides valuable insights into expected reaction parameters and efficiencies. The following table summarizes typical conditions and outcomes for such bioconjugation reactions.

| Parameter | Schiff Base Formation | Reductive Amination | Notes |

| pH | Optimal around 4-6 | Optimal around 6.5-7.5 | Schiff base formation is favored under slightly acidic conditions, while the reduction step is more efficient at neutral pH.[3][4][5] A compromise pH is often used for one-pot reductive amination. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C | Reactions can be performed at 4°C overnight to minimize potential side reactions or protein denaturation.[2][3] |

| Reaction Time | 30 minutes to 2 hours | 2 to 24 hours | The initial Schiff base formation is relatively rapid, while the subsequent reduction requires a longer incubation period.[2][3] |

| Molar Excess of Aldehyde | 10- to 50-fold molar excess | 10- to 50-fold molar excess | A molar excess of the PEG-aldehyde linker is typically used to drive the reaction to completion.[2] |

| Reducing Agent | Not applicable | Sodium Cyanoborohydride (NaBH₃CN) | Typical final concentration of 20-50 mM.[2][3] |

| Typical Yields | Variable (equilibrium) | 65-95% | Yields are dependent on the specific reactants and reaction conditions.[3][6] |

| Linkage Stability | Reversible (hydrolytically labile) | Stable (irreversible) | The secondary amine bond formed via reductive amination is significantly more stable than the imine bond.[2] |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with a primary amine-containing biomolecule, such as a protein. Optimization may be required for specific applications.

Protocol 1: Schiff Base Formation

This protocol is suitable for applications where a reversible linkage is desired.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

-

Purification:

-

Remove excess, unreacted linker by size-exclusion chromatography or dialysis.

-

Protocol 2: Reductive Amination

This protocol is recommended for creating a stable, irreversible linkage.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

Prepare a fresh stock solution of NaBH₃CN in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

-

Incubate for 30-60 minutes at room temperature to allow for initial Schiff base formation.

-

-

Reduction:

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.

-

-

Purification:

-

Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.

-

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

The reaction of this compound with a primary amine is a key step in the synthesis of antibody-drug conjugates (ADCs). The following diagram illustrates a typical workflow.

This workflow highlights the two-stage process: first, the stable attachment of the methyltetrazine handle to the antibody via reductive amination, followed by the highly specific and efficient bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified drug payload.

Conclusion

The reaction of this compound with primary amines is a versatile and robust method for the bioconjugation of sensitive biomolecules. The choice between Schiff base formation and reductive amination allows for either a reversible or a stable linkage, respectively, catering to a wide range of applications in research and drug development. By understanding the underlying reaction mechanisms and optimizing the experimental conditions, researchers can effectively utilize this powerful linker to construct well-defined and functional bioconjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01050J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-PEG4-aldehyde, a heterobifunctional linker essential for advanced bioconjugation applications. This document outlines the compound's core physicochemical properties, provides detailed experimental protocols for its characterization, and presents logical workflows for its use in research and development.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry. It features a reactive methyltetrazine moiety and an aldehyde group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure enables a two-step conjugation strategy: the aldehyde allows for covalent linkage to amine-containing molecules (via reductive amination or oxime/hydrazone formation), while the methyltetrazine group facilitates an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][2] The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, making this linker ideal for conjugating sensitive biomolecules under physiological conditions.[2][3]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in labeling and conjugation protocols. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers.[3][4]

2.1 Qualitative Solubility Data

Quantitative solubility data (e.g., mg/mL) is not extensively published. However, supplier datasheets provide consistent qualitative assessments. The compound is typically supplied as a red oil and is soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Soluble | [1][4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |

| Dichloromethane (DCM) | Soluble | [1][5] |

| Tetrahydrofuran (THF) | Soluble | [1][5] |

| Aqueous Buffers | The PEG4 spacer enhances solubility. | [1][3][4] |

2.2 Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy

This protocol provides a general method for estimating the solubility of this compound in a solvent of interest. The tetrazine moiety has a characteristic absorbance that can be used for quantification.[6][7]

Objective: To determine the saturation concentration of the compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Create a series of dilutions from the stock solution in the solvent of interest.

-

Measure the absorbance of each dilution at the characteristic wavelength for methyltetrazine (typically ~520-530 nm).[6][7]

-

Plot absorbance versus concentration to generate a linear calibration curve.

-

-

Saturation Experiment:

-

Add an excess amount of this compound to a known volume of the solvent of interest in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Equilibrate the suspension at a controlled temperature (e.g., 25°C) for several hours or until equilibrium is reached, with intermittent mixing.

-

-

Sample Analysis:

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant, ensuring no solid is transferred.

-

Dilute the supernatant with the solvent to a concentration that falls within the range of your calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound.

-

Stability Profile

The stability of the methyltetrazine moiety is crucial for the successful execution of IEDDA reactions. Methyl-substituted tetrazines offer a good balance of high reactivity and improved stability in aqueous media compared to other derivatives.[8]

3.1 Storage and Handling Recommendations

Proper storage is essential to prevent degradation. Unused material should be stored under desiccated conditions to protect it from moisture.

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation | Rationale | Reference(s) |

| Storage Temperature | -20°C | Minimizes degradation over long-term storage. | [1][4][5] |

| Storage Conditions | Desiccate / Protect from moisture | The aldehyde group can be sensitive to hydrolysis. | [3] |

| pH Stability | Optimal for IEDDA reaction at pH 6-9 | Tetrazine stability can be compromised at very low or high pH. | [8] |

| Light Sensitivity | Store protected from light | While not explicitly stated for this specific compound, many complex organic molecules are light-sensitive. General best practice. | [8] |

3.2 Experimental Protocol: Stability Assessment by HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various stress conditions.[9][10]

Objective: To quantify the percentage of intact compound remaining after exposure to stress conditions (e.g., pH, temperature).

Materials:

-

This compound

-

HPLC system with a UV-Vis or Diode-Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% TFA)

-

Buffers at various pH values (e.g., pH 4, 7, 9)

-

Incubator or water bath

Procedure:

-

Method Development:

-

Develop a reversed-phase HPLC method capable of separating the parent compound from potential degradants.

-

A typical starting point is a gradient elution from 5-95% Acetonitrile (in water with 0.1% TFA) over 15-20 minutes.

-

Monitor at the absorbance maximum of the tetrazine chromophore (~520-530 nm) and a lower UV wavelength (~254 nm) to detect a wider range of species.

-

-

Forced Degradation Study:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., DMSO or Acetonitrile).

-

pH Stress: Dilute the stock solution into buffers of varying pH (e.g., acidic, neutral, basic). Incubate samples at a set temperature (e.g., 40°C) for a defined period (e.g., 24, 48 hours).

-

Thermal Stress: Incubate a solution of the compound in a neutral buffer at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Control Sample: Prepare a control sample stored under ideal conditions (-20°C).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each stress condition.

-

Quench the reaction if necessary (e.g., neutralize pH).

-

Inject the samples into the HPLC system.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound in each chromatogram.

-

Calculate the percentage of compound remaining relative to the control sample (time zero).

-

The appearance of new peaks indicates the formation of degradation products. A DAD can help characterize these impurities.[10]

-

Visualization of Workflows and Reactions

4.1 Workflow for Solubility Assessment

The following diagram illustrates the experimental workflow for determining compound solubility.

4.2 Workflow for Stability-Indicating HPLC Assay

This diagram outlines the process for evaluating compound stability under stress.

4.3 Reaction Schema: Bioorthogonal IEDDA Ligation

The core application of this compound is its reaction with a trans-cyclooctene (TCO) tagged molecule. This IEDDA reaction is highly efficient and forms a stable covalent bond while releasing nitrogen gas.[6][8]

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Methyltetrazine-PEG4-aldehyde Linker: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

The Methyltetrazine-PEG4-aldehyde linker is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique architecture, featuring a bioorthogonal methyltetrazine moiety and an amine-reactive aldehyde, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular constructs. This guide provides a comprehensive overview of its key features, quantitative data, and detailed experimental protocols.

Core Features and Functionalities

The utility of the this compound linker stems from its three distinct components:

-

Methyltetrazine Group: This moiety is the cornerstone of its bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[1]

-

Aldehyde Group: The terminal aldehyde provides a reactive handle for covalent modification of molecules containing primary amines, such as proteins, peptides, and amine-functionalized small molecules. The primary reaction pathway is the formation of a Schiff base, which can then be reduced to a stable secondary amine linkage through reductive amination.[2]

-

PEG4 Spacer: The four-unit polyethylene glycol spacer imparts hydrophilicity to the linker. This is crucial for improving the aqueous solubility of the linker and the resulting bioconjugate, which can help to prevent aggregation.[2][3] The flexible PEG chain also minimizes steric hindrance between the conjugated molecules, facilitating efficient reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties and reactivity of the this compound linker and its reactive moieties.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₃₆N₆O₇ |

| Molecular Weight | 580.63 g/mol |

| Purity | Typically >95% (HPLC) |

| Physical Form | Red oil |

| Solubility | Soluble in THF, DCM, DMF, and DMSO |

| Storage Conditions | -20°C |

Data sourced from commercial supplier specifications.[4]

Table 2: Reaction Kinetics of Methyltetrazine with trans-Cyclooctene (TCO)

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |

Note: Reaction kinetics can be influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction solvent and temperature.

Experimental Protocols

Detailed methodologies for the key reactions involving the this compound linker are provided below.

Protocol 1: Reductive Amination of a Protein with this compound

This protocol describes the conjugation of the aldehyde group of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution (in amine-free buffer, e.g., PBS, pH 6.0-7.4)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Schiff Base Formation: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing to allow for the formation of the Schiff base intermediate. The optimal pH for Schiff base formation is typically slightly acidic to neutral (pH 6.0-7.4).

-

Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

-

Incubation: Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and reducing agent by passing the reaction mixture through a desalting column or by SEC. The purified tetrazine-modified protein can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

This protocol describes the "click" reaction between a tetrazine-modified molecule (e.g., the protein from Protocol 1) and a TCO-containing molecule.

Materials:

-

Tetrazine-modified protein

-

TCO-containing molecule (e.g., a drug, a fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

SEC system for purification

Procedure:

-

Reaction Setup: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

-

Click Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the solution of the tetrazine-modified protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the final conjugate from unreacted TCO-containing molecule using SEC.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: Reductive amination of a protein with this compound.

Caption: IEDDA reaction between a tetrazine-modified protein and a TCO-molecule.

Caption: General workflow for synthesizing an ADC using this compound.

References

The Apex of Bioorthogonal Chemistry: A Technical Guide to Methyltetrazine Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and therapeutic development, the pursuit of precise and efficient molecular labeling and conjugation techniques is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and strained dienophiles has ascended as a gold standard. Its hallmark features of exceptional reaction kinetics, high specificity, and biocompatibility have established it as an indispensable tool for a myriad of applications, from in-cell imaging to the construction of sophisticated drug delivery systems.[1][2][3]

This technical guide offers a comprehensive exploration of the bioorthogonal reactivity of methyltetrazine compounds. It provides a detailed examination of the core principles, quantitative kinetic data, robust experimental protocols, and illustrative workflows to empower researchers in harnessing the full potential of this powerful chemistry.

Core Concepts of Methyltetrazine Bioorthogonal Reactivity

The bioorthogonal utility of methyltetrazine is centered on its rapid and selective reaction with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][3] This reaction proceeds via an IEDDA [4+2] cycloaddition mechanism. In this process, the electron-poor tetrazine (the diene) reacts with an electron-rich dienophile.[1] This initial cycloaddition forms an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1] The release of nitrogen gas serves as a thermodynamic driving force, ensuring the reaction proceeds to completion.[1] A key advantage of this chemistry is that it occurs efficiently in complex biological media without the need for cytotoxic catalysts, making it exceptionally well-suited for in vivo applications.[3]

The "methyl" substitution on the tetrazine ring offers a critical balance between reactivity and stability. While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, they often suffer from lower stability in aqueous environments.[4] The electron-donating methyl group enhances the stability of the tetrazine ring, making it more resistant to degradation in biological media, a crucial feature for experiments requiring prolonged incubation times or for in vivo studies.[3][4]

dot

Quantitative Data on Methyltetrazine Reactivity

The efficacy of a bioorthogonal reaction is largely defined by its kinetics and the stability of the reactants. The following tables provide a summary of quantitative data for methyltetrazine compounds to facilitate comparison and experimental design.

Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles

| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| trans-cyclooctene (TCO) | ~1000 - 30,000 | Aqueous media, Methanol |

| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |

| Norbornene | 8.5 x 10⁻³ | Methanol |

| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO |

Data compiled from multiple sources.[1][2][5][6]

Table 2: Stability of Methyl-Substituted Tetrazines

| Condition | Remaining Tetrazine (%) | Time |

| Aqueous media | High stability | Not specified |

| Biological media | More stable than H-tetrazines | Not specified |

| DMEM with FBS | >92% | 12 h |

| DMEM with FBS | >63% | 48 h |

Data compiled from multiple sources.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of methyltetrazine-based bioconjugation. Below are generalized protocols for common experimental procedures.

Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester

This protocol outlines the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest (1-10 mg/mL)

-

Methyltetrazine-NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) or phosphate-buffered saline (PBS)[1][4]

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the storage buffer of the protein contains primary amines (e.g., Tris), a buffer exchange into the Reaction Buffer is required.[4][5]

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.[4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[4][8]

-

Purification: Remove unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][8]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-functionalized protein to a methyltetrazine-functionalized protein.

Materials:

-

TCO-functionalized Protein A

-

Methyltetrazine-functionalized Protein B

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: Mix the TCO-functionalized Protein A and the methyltetrazine-functionalized Protein B in a 1:1 molar ratio in the Reaction Buffer. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[5]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation time.[5]

-

Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[5][8]

-

Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[5]

-

Storage: Store the final conjugate at 4°C.[5]

dot

Application in Signaling Pathway Investigation: A Case Study of GLP-1R

The bioorthogonal reactivity of methyltetrazine has been instrumental in studying the dynamics of cell signaling pathways. A notable example is the investigation of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a Class B G Protein-Coupled Receptor (GPCR) crucial for glucose homeostasis. By genetically encoding a TCO-containing unnatural amino acid into the extracellular loops of GLP-1R, researchers can specifically label the receptor with a methyltetrazine-functionalized fluorescent probe. This allows for the visualization of receptor trafficking and downstream signaling events upon ligand binding.

Upon binding of its ligand, GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of adenylyl cyclase (AC) via the Gαs protein. AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to insulin (B600854) secretion. The specific labeling of GLP-1R with a methyltetrazine probe enables the tracking of the receptor's internalization and its role in initiating this signaling cascade, providing valuable insights into its function and regulation.

dot

References

- 1. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of Methyltetrazine-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Methyltetrazine-PEG4-aldehyde, a key heterobifunctional linker in bioconjugation and drug development. This document details the chemical properties, a proposed synthetic pathway, and robust analytical methodologies for quality control.

Introduction

This compound is a valuable chemical tool that incorporates a methyltetrazine moiety for bioorthogonal chemistry and an aldehyde group for conjugation to amine-containing molecules. The methyltetrazine group participates in rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling efficient labeling and ligation in complex biological systems. The aldehyde functionality provides a reactive handle for forming stable covalent bonds with primary amines through reductive amination or the formation of Schiff bases.

The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding of the resulting conjugates. These properties make this compound a versatile reagent for applications including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced imaging probes.

This guide outlines a plausible synthetic route and the analytical methods required to ensure the high purity necessary for these demanding applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₆N₆O₇ | [][2] |

| Molecular Weight | 580.63 g/mol | [][2] |

| Appearance | Red oil | [] |

| Purity | ≥95% by HPLC | [][2][3] |

| Solubility | Soluble in THF, DCM, DMF, and DMSO | [] |

| Storage | -20°C | [] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the methyltetrazine core, followed by PEGylation and functional group manipulation to yield the final aldehyde product. A proposed synthetic workflow is outlined below.

Detailed Experimental Protocols

Step 1: Synthesis of a Methyltetrazine Precursor

A common route to asymmetrically substituted tetrazines involves the reaction of a nitrile with hydrazine. For methyltetrazine, acetonitrile serves as the source of the methyl group.

-

Reaction Setup: To a solution of acetonitrile in a suitable solvent (e.g., a mixture of DMSO and an alcohol), add a source of hydrazine (e.g., hydrazine hydrate) and a catalyst, such as a Lewis acid (e.g., Zn(OTf)₂) or an organocatalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the formation of the dihydrotetrazine intermediate.

-

Oxidation: The dihydrotetrazine is then oxidized to the aromatic tetrazine using a mild oxidizing agent, such as sodium nitrite (B80452) in the presence of an acid or by bubbling air through the reaction mixture.

-

Purification: The resulting methyltetrazine precursor is purified by column chromatography on silica (B1680970) gel.

Step 2: PEGylation of the Methyltetrazine Precursor

The purified methyltetrazine precursor, containing a reactive group for coupling, is then conjugated to an amino-PEG4-alcohol.

-

Activation: If the methyltetrazine precursor has a carboxylic acid group, it is first activated using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous aprotic solvent like DMF or DCM.

-

Coupling: Amino-PEG4-alcohol is added to the activated methyltetrazine solution. The reaction is stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude Methyltetrazine-PEG4-alcohol is purified by flash chromatography.

Step 3: Oxidation to this compound

The terminal alcohol of the PEG chain is selectively oxidized to an aldehyde.

-

Oxidation Reaction: The purified Methyltetrazine-PEG4-alcohol is dissolved in a suitable solvent such as DCM. A mild and selective oxidizing agent, for instance, Dess-Martin periodinane (DMP), is added portion-wise at 0°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Purification: Upon completion, the reaction is quenched with a sodium thiosulfate (B1220275) solution. The organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography to yield a red oil.

Purity Analysis

To ensure the quality and reliability of this compound for its intended applications, a comprehensive purity analysis is essential. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance is monitored at the characteristic wavelength for the tetrazine chromophore (typically around 520 nm) and a lower wavelength (e.g., 254 nm) to detect other potential impurities.

-

Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final product.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group on the tetrazine ring, the protons of the PEG spacer, and the aldehyde proton (typically around 9-10 ppm). Integration of the peaks should be consistent with the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the tetrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of this compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used.

-

Expected Mass: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for a successful synthesis and purification of this compound.

| Parameter | Expected Value | Analytical Method |

| Overall Yield | 15-30% | Gravimetric |

| Purity | ≥95% | HPLC (UV detection at 520 nm) |

| Observed Mass [M+H]⁺ | 581.27 ± 0.1 | ESI-MS |

| ¹H NMR Aldehyde Peak | δ 9.5-10.0 ppm | ¹H NMR (400 MHz, CDCl₃) |

Conclusion

This technical guide provides a detailed framework for the synthesis and purity assessment of this compound. The proposed multi-step synthesis, while requiring careful execution and purification, is based on established chemical transformations. The analytical protocols described are essential for ensuring the high purity required for reliable and reproducible results in bioconjugation, drug delivery, and imaging applications. Adherence to these guidelines will enable researchers and drug development professionals to confidently produce and utilize this important chemical linker in their work.

References

An In-depth Technical Guide to the Chemical Properties of Heterobifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable tools in modern chemical biology, drug development, and diagnostics. These reagents possess two distinct reactive moieties, enabling the covalent conjugation of two different biomolecules or a biomolecule to a small molecule or surface. This targeted approach minimizes the formation of homodimers and other undesirable products, which is a common issue with homobifunctional crosslinkers. The strategic use of heterobifunctional linkers is central to the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various labeled probes for cellular imaging and interaction studies.

The choice of a heterobifunctional linker is critical and depends on several factors, including the functional groups available on the molecules to be conjugated, the desired stability of the resulting conjugate, and the potential impact of the linker on the biological activity of the molecules. Key characteristics such as the length, flexibility, and hydrophilicity of the linker's spacer arm can significantly influence the properties of the final bioconjugate. This guide provides a comprehensive overview of the chemical properties of common heterobifunctional linkers, detailed experimental protocols, and quantitative data to inform the selection and application of these versatile reagents.

Core Principles of Heterobifunctional Linker Chemistry

Heterobifunctional linkers are comprised of three key components: two different reactive functional groups and a spacer arm that connects them. The distinct reactivity of the functional groups allows for a controlled, sequential conjugation process. For instance, one end of the linker can be reacted with the first molecule, and after purification to remove excess linker, the second molecule can be introduced to react with the other end of the linker. This two-step strategy is a significant advantage over one-step conjugations with homobifunctional linkers, as it prevents the formation of unwanted polymers.

Common Reactive Groups and Their Targets

The selection of a heterobifunctional linker is primarily dictated by the available functional groups on the molecules to be conjugated. The most common target functional groups on biomolecules are primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) and sulfhydryl groups (e.g., from cysteine residues). Other targetable groups include carboxyl groups, carbonyls, and bioorthogonal handles like azides and alkynes.

A summary of common reactive groups and their targets is provided in the table below.

| Reactive Group | Target Functional Group | Resulting Bond |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |

| Maleimide (B117702) | Sulfhydryl (-SH) | Thioether |

| Pyridyldithiol | Sulfhydryl (-SH) | Disulfide (Cleavable) |

| Hydrazide | Aldehyde/Ketone (Carbonyl) | Hydrazone (Cleavable) |

| Aminooxy | Aldehyde/Ketone (Carbonyl) | Oxime |

| Dibenzocyclooctyne (DBCO) | Azide (-N₃) | Triazole |

| Aryl Azide/Diazirine (Photoreactive) | C-H and N-H bonds | C-C and C-N |

Quantitative Data on Linker Properties

The selection of an appropriate linker often depends on quantitative parameters such as reaction kinetics, stability under various conditions, and the length of the spacer arm. The following tables summarize key quantitative data for common heterobifunctional linker chemistries.

Table 1: Reaction Kinetics of Common Bioconjugation Reactions

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Conditions | Notes |

| NHS Ester + Primary Amine | ~10¹ - 10⁴ | pH 7.2-8.5 | Rate is pH-dependent and increases with amine basicity. |

| Maleimide + Thiol | ~10³ | pH 6.5-7.5 | Highly selective for thiols within this pH range. |

| DBCO + Azide (SPAAC) | ~0.1 | Physiological conditions | Copper-free click chemistry, bioorthogonal. |

| Hydrazide + Aldehyde | Slow, catalyst-dependent | pH 4.5-5.5 | Often requires an aniline (B41778) catalyst to achieve reasonable rates. |

Table 2: Stability of Common Linker Moieties

| Linker Moiety | Condition | Half-life | Notes |

| NHS Ester | pH 7.0, 0°C | 4-5 hours | Hydrolysis rate increases significantly with increasing pH. |

| NHS Ester | pH 8.6, 4°C | 10 minutes | |

| Maleimide | pH 7.0, 30°C | Stable for hours | Susceptible to hydrolysis at pH > 7.5. |

| Maleimide-Thiol Adduct | In presence of glutathione | 19 to 337 hours | Generally stable, but can undergo retro-Michael reaction. |

| Hydrazone | pH 5.8 | ~24 hours | Hydrolyzes in acidic environments. |

| Hydrazone | pH 7.4 | Stable | |

| Disulfide Bond | Intracellular (reducing) | Minutes to hours | Cleaved by reducing agents like glutathione. |

Table 3: Spacer Arm Lengths of Common Heterobifunctional Linkers

| Linker | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |

| SMCC | 8.3 | No | No |

| Sulfo-SMCC | 11.6 | Yes | No |

| BMPS | 6.9 | No | No |

| GMBS | 7.4 | No | No |

| EMCS | 9.4 | No | No |

| LC-SPDP | 15.7 | No | Yes (Disulfide) |

| PEGylated Linkers (e.g., SM(PEG)n) | Variable (e.g., 29.1 Å for n=4) | Yes | No |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. The following sections provide step-by-step methodologies for common bioconjugation reactions using heterobifunctional linkers.

Protocol 1: Two-Step Antibody-Small Molecule Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing small molecule to the primary amines of an antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing small molecule

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Antibody Modification with SMCC: a. Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS, pH 7.2.

-

Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the available maleimide groups is recommended. b. Incubate the reaction for 1-2 hours at room temperature.

-

Quenching and Purification: a. Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes. b. Purify the antibody-small molecule conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.

Protocol 2: Copper-Free Click Chemistry using DBCO-NHS Ester

This protocol outlines the conjugation of an azide-modified molecule to an antibody using a DBCO-NHS ester.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Azide-modified molecule

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Activation with DBCO-NHS Ester: a. Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. b. Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. c. Incubate the reaction for 60 minutes at room temperature.

-

Quenching and Removal of Excess Crosslinker: a. Quench the unreacted NHS ester by adding the quenching solution to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted DBCO-NHS ester using a desalting column.

-

Copper-Free Click Reaction: a. Add the azide-modified molecule to the DBCO-activated antibody. A 2- to 4-fold molar excess of the azide-modified molecule is typically used. b. Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.

-

Purification: a. Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess azide-modified molecule.

Protocol 3: Hydrazone Linker Formation

This protocol describes the formation of a pH-sensitive hydrazone bond between a hydrazide-modified molecule and a carbonyl-containing molecule (aldehyde or ketone).

Materials:

-

Hydrazide-modified molecule

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (e.g., 0.1 M NH₄OAc, pH 4.5)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: a. Dissolve the hydrazide-modified and carbonyl-containing molecules in the reaction buffer. b. If using a catalyst, add aniline to the reaction mixture (e.g., 10-100 mM final concentration).

-

Incubation: a. Incubate the reaction at room temperature. The reaction time will vary depending on the reactivity of the substrates and the presence of a catalyst. Monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.

-

Purification: a. Purify the hydrazone-linked conjugate using a suitable method such as reversed-phase HPLC.

Protocol 4: Disulfide Linker Formation

This protocol outlines the formation of a cleavable disulfide bond between a pyridyldithiol-activated molecule and a sulfhydryl-containing molecule.

Materials:

-

Pyridyldithiol-activated molecule

-

Sulfhydryl-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Purification system (e.g., desalting column or dialysis)

Procedure:

-

Reaction Setup: a. Dissolve the pyridyldithiol-activated and sulfhydryl-containing molecules in the reaction buffer.

-

Incubation: a. Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification: a. Purify the disulfide-linked conjugate using a desalting column or dialysis to remove the pyridine-2-thione byproduct and any unreacted starting materials.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of ADCs and PROTACs, two major classes of therapeutics that rely on heterobifunctional linkers.

Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the bioconjugation protocols described above.

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics is rapidly advancing, with antibody-drug conjugates (ADCs) at the forefront of innovative cancer therapies. The precise and stable linkage of a cytotoxic payload to a monoclonal antibody (mAb) is critical for the efficacy and safety of an ADC. This document provides a detailed protocol for the conjugation of antibodies with Methyltetrazine-PEG4-aldehyde, a heterobifunctional linker that facilitates a two-stage conjugation strategy.

This protocol leverages the formation of a stable hydrazone bond, followed by the opportunity for bioorthogonal click chemistry. The aldehyde group on the linker reacts with a hydrazide-modified antibody, creating a covalent linkage. The methyltetrazine moiety then allows for a highly efficient and specific secondary conjugation to a trans-cyclooctene (B1233481) (TCO)-modified payload via an inverse electron demand Diels-Alder (iEDDA) reaction. The inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance.

This two-step approach offers significant flexibility in the design and synthesis of ADCs, allowing for the separate preparation and quality control of the antibody-linker intermediate before the final addition of the therapeutic payload.

Experimental Workflow Overview

The overall process involves a two-step conjugation strategy. First, the antibody is modified to introduce hydrazide groups. Second, the hydrazide-modified antibody is reacted with this compound to form the antibody-linker conjugate. This conjugate is then ready for a subsequent "click" reaction with a TCO-functionalized molecule.

Caption: Two-step antibody conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this conjugation protocol.

Table 1: Reaction Conditions and Stoichiometry

| Parameter | Recommended Value | Range |

| Molar Excess of Hydrazide Modifier | 20-fold | 10 to 50-fold |

| Molar Excess of this compound | 10-fold | 5 to 20-fold |

| Antibody Concentration | 5 mg/mL | 2 to 10 mg/mL |

| Reaction pH (Hydrazide Modification) | 7.2 - 7.5 | 7.0 - 8.0 |

| Reaction pH (Conjugation) | 6.0 | 5.5 - 6.5 |

| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C |

| Incubation Time (Hydrazide Modification) | 2 hours | 1 to 4 hours |

| Incubation Time (Conjugation) | 4 hours | 2 to 6 hours |

Table 2: Expected Outcomes

| Parameter | Typical Result | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS |

| Conjugation Efficiency | > 90% | SDS-PAGE, HIC-HPLC |

| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |

| Purity of Conjugate | > 95% | SEC-HPLC |

| Aggregate Content | < 5% | SEC-HPLC |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Succinimidyl-[N-maleimidopropionamido]polyethyleneglycol-ester (NHS-PEG-Hydrazide) or other suitable hydrazide modification reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

-

Aniline (B41778) (optional, as a catalyst)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Size Exclusion Chromatography (SEC) system for purification

-

Hydrophobic Interaction Chromatography (HIC) system for analysis

-

LC-MS system for characterization

Protocol 1: Antibody Modification with Hydrazide Groups

This protocol describes the introduction of hydrazide groups onto the antibody via reaction with primary amines (lysine residues).

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, buffer exchange into PBS is required.

- Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.2-7.5.

2. Reagent Preparation:

- Prepare a stock solution of the NHS-PEG-Hydrazide reagent in anhydrous DMSO at a concentration of 10 mM.

3. Modification Reaction:

- Add a 20-fold molar excess of the NHS-PEG-Hydrazide stock solution to the antibody solution.

- Incubate the reaction for 2 hours at room temperature with gentle mixing.

4. Purification:

- Remove excess, unreacted hydrazide reagent by buffer exchange into MES buffer (0.1 M, pH 6.0) using a desalting column.

Protocol 2: Conjugation of Hydrazide-Modified Antibody with this compound

This protocol describes the reaction between the hydrazide-modified antibody and the aldehyde-functionalized linker.

1. Reagent Preparation:

- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

2. Conjugation Reaction:

- To the purified hydrazide-modified antibody in MES buffer (pH 6.0), add a 10-fold molar excess of the this compound stock solution.

- (Optional) For catalysis, a freshly prepared solution of aniline in the reaction buffer can be added to a final concentration of 10-20 mM. Aniline can increase the rate of hydrazone formation.[1]

- Incubate the reaction for 4 hours at room temperature with gentle mixing.

3. Quenching and Purification:

- The reaction can be quenched by adding a quenching solution to consume unreacted aldehyde groups, although purification is often sufficient.

- Purify the resulting antibody-linker conjugate from excess linker and byproducts using Size Exclusion Chromatography (SEC).[][3][4] The mobile phase should be a suitable buffer for the final application, such as PBS, pH 7.4.

Characterization and Quality Control

1. Determination of Drug-to-Antibody Ratio (DAR):

- The average number of linker molecules conjugated to each antibody (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).[5][6][7][8] The increasing hydrophobicity with each conjugated linker allows for the separation of species with different DAR values.

- Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for accurate mass determination of the conjugated antibody, from which the DAR can be calculated.[9][10][11]

2. Purity and Aggregation Analysis:

- Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the antibody-linker conjugate and to quantify the presence of aggregates.[][3][4]

3. Confirmation of Conjugation:

- SDS-PAGE analysis under reducing and non-reducing conditions can be used to confirm the covalent attachment of the linker to the antibody, as evidenced by a shift in the molecular weight of the antibody chains.

Signaling Pathway and Mechanism of Action

The resulting methyltetrazine-functionalized antibody is a versatile intermediate. The tetrazine group can undergo a rapid and specific iEDDA reaction with a TCO-modified molecule. This is particularly useful for constructing ADCs where the payload is a cytotoxic drug. The antibody directs the ADC to a specific target cell, and upon internalization, the payload can exert its therapeutic effect.

Caption: General mechanism of action for an ADC.

References

- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES [thermofisher.com]

- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cellmosaic.com [cellmosaic.com]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. sciex.com [sciex.com]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for Protein Labeling Using Methyltetrazine-PEG4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that offers a powerful and versatile tool for the precise bio-conjugation of proteins.[1][2][3][4] This reagent incorporates three key features: a highly reactive methyltetrazine moiety, a versatile aldehyde group, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4]

-

Methyltetrazine Group: This functional group participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) partner.[5][6] This "click chemistry" reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3][7]

-

Aldehyde Group: The aldehyde functionality provides a second, distinct reactive handle. It can form a stable oxime bond with aminooxy-functionalized molecules or a hydrazone bond with hydrazide-containing compounds.[4][8] Alternatively, it can react with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) via reductive amination to form a stable secondary amine linkage.[9][10]

-

PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance, thereby preserving the native conformation and function of the labeled protein.[1][3][4]

This unique combination of features enables a modular, two-step labeling strategy, making this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and tools for proteomics research.[1][9]

Data Presentation

Reaction Kinetics of Tetrazine-TCO Ligation

The IEDDA reaction between tetrazine and TCO is renowned for its exceptional speed. The second-order rate constant (k₂) is a key parameter for quantifying the reaction kinetics.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| Tetrazine & TCO | > 800 | Aqueous buffer, pH 7.4, 37°C | [6] |

| 2-pyridyl-substituted Tetrazine & TCO | ~620 | 1,4-dioxane, 25°C | [11] |

| DHP-substituted Tetrazine & TCO-PEG4 | 69,400 | Not specified | [11] |

| Tz-polymers & PEG4-TCO | Quantitative conversion in 10-30 seconds | PBS, pH 7.4, 37°C | [12] |

Stability of Linkages

The stability of the covalent bond formed is critical for the performance of the bioconjugate, particularly for in vivo applications. Oxime linkages are generally more stable than hydrazone linkages, especially under acidic conditions.[11][13]

| Linkage Type | Stability Characteristics | pH Conditions | Reference |

| Oxime | Highly stable, resistant to hydrolysis. | Stable at physiological pH (7.4) and more stable than hydrazones at acidic pH. | [11][13] |

| Hydrazone | Generally stable, but can be reversible under acidic conditions. | Stable at physiological pH, but susceptible to hydrolysis at lower pH. | [12][13] |

| Dihydropyridazine (from Tetrazine-TCO) | Very stable covalent bond. | Stable under physiological conditions. | [6] |

| Secondary Amine (from Reductive Amination) | Stable, irreversible covalent bond. | Stable under physiological conditions. | [14] |

Experimental Protocols

Protocol 1: Two-Step Labeling of a TCO-Modified Protein with an Aminooxy-Functionalized Dye

This protocol describes the labeling of a protein that has been pre-modified to contain a trans-cyclooctene (TCO) group. First, the TCO-protein is reacted with this compound, followed by the reaction of the newly introduced aldehyde with an aminooxy-dye.

Materials:

-

TCO-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)

-

This compound

-

Aminooxy-functionalized fluorescent dye

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

-

Aniline (B41778) (optional, as a catalyst)

-

Desalting column (e.g., PD-10) or spin filter for purification

Procedure:

-

Step 1: Reaction of TCO-Protein with this compound a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. To your TCO-modified protein solution (typically 1-5 mg/mL in PBS), add a 1.5 to 5-fold molar excess of the this compound stock solution. c. Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast. d. Remove the excess, unreacted this compound using a desalting column or spin filter, exchanging the buffer to the Reaction Buffer (pH 5.5).

-

Step 2: Reaction with Aminooxy-Functionalized Dye a. Prepare a stock solution of the aminooxy-dye in anhydrous DMSO or DMF. b. Add a 50-fold molar excess of the aminooxy-dye to the aldehyde-functionalized protein from Step 1d. c. Optional: To catalyze the reaction, add aniline to a final concentration of 10-100 mM. d. Incubate the reaction for 2 hours at room temperature, protected from light. e. Purify the labeled protein from the excess dye and other reaction components using a desalting column or dialysis.

Analysis:

-

The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).

-

SDS-PAGE analysis with fluorescence imaging can be used to confirm the successful conjugation.

Protocol 2: Labeling of a Protein via Reductive Amination and Subsequent Tetrazine Ligation

This protocol outlines the labeling of a protein containing primary amines (lysine residues) with this compound via reductive amination, followed by a click reaction with a TCO-functionalized molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sodium cyanoborohydride (NaCNBH₃)

-

TCO-functionalized molecule (e.g., TCO-biotin, TCO-drug)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment

Procedure:

-

Step 1: Reductive Amination a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer. c. To the protein solution (1-5 mg/mL in PBS, pH 7.4), add a 10- to 20-fold molar excess of this compound. d. Add sodium cyanoborohydride to a final concentration of 5-10 mM. e. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. f. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes. g. Purify the tetrazine-labeled protein using a desalting column or dialysis.

-

Step 2: Tetrazine Ligation with TCO-Functionalized Molecule a. To the purified tetrazine-labeled protein, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule. b. Incubate for 30-60 minutes at room temperature. c. If necessary, purify the final conjugate to remove excess TCO-reagent, especially if it is a small molecule.

Analysis:

-

The success of the conjugation can be analyzed by various methods depending on the nature of the TCO-functionalized molecule, including SDS-PAGE, mass spectrometry, or functional assays.[14][15]

Mandatory Visualization

Caption: Workflow for two-step protein labeling using a TCO-modified protein.

References

- 1. Heterobifunctional Crosslinkers [proteochem.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. biotium.com [biotium.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyltetrazine-PEG4-aldehyde in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that plays a pivotal role in the construction of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This reagent features two key reactive groups: a methyltetrazine moiety and an aldehyde group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.

The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is highly efficient under physiological conditions, making it ideal for in vivo applications.[1][3] The aldehyde group allows for the covalent attachment to amine-containing molecules, such as drugs or imaging agents, through reductive amination or the formation of a Schiff base.[4][5]

The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final drug delivery system.[6][7][8] These characteristics make this compound a versatile tool for developing targeted therapies with improved efficacy and reduced off-target toxicity.

Core Applications

-

Antibody-Drug Conjugates (ADCs): Facilitates the site-specific or stochastic conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) for targeted cancer therapy.[9][10]

-

Pre-targeted Therapy: Enables a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled therapeutic agent.[3][11][12]

-

Molecular Imaging: Useful for the development of targeted imaging probes for PET, SPECT, or fluorescence imaging by linking imaging agents to targeting moieties.[13]

-

Bioconjugation: General-purpose linker for the efficient and specific attachment of various biomolecules.[1][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C29H36N6O7 | [4] |

| Molecular Weight | 580.63 g/mol | [4] |

| Appearance | Red oil | [2] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in THF, DCM, DMF, and DMSO | [1] |